3-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride 3-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13590796
InChI: InChI=1S/C7H10F3N3.ClH/c8-7(9,10)6-4-12-13(5-6)3-1-2-11;/h4-5H,1-3,11H2;1H
SMILES: C1=C(C=NN1CCCN)C(F)(F)F.Cl
Molecular Formula: C7H11ClF3N3
Molecular Weight: 229.63 g/mol

3-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride

CAS No.:

Cat. No.: VC13590796

Molecular Formula: C7H11ClF3N3

Molecular Weight: 229.63 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride -

Specification

Molecular Formula C7H11ClF3N3
Molecular Weight 229.63 g/mol
IUPAC Name 3-[4-(trifluoromethyl)pyrazol-1-yl]propan-1-amine;hydrochloride
Standard InChI InChI=1S/C7H10F3N3.ClH/c8-7(9,10)6-4-12-13(5-6)3-1-2-11;/h4-5H,1-3,11H2;1H
Standard InChI Key XTAJFXCVKNWTMR-UHFFFAOYSA-N
SMILES C1=C(C=NN1CCCN)C(F)(F)F.Cl
Canonical SMILES C1=C(C=NN1CCCN)C(F)(F)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Key Structural Features:

  • Pyrazole Core: Provides aromatic stability and sites for electrophilic substitution.

  • Trifluoromethyl Group: Enhances lipophilicity and metabolic stability.

  • Propan-1-amine Side Chain: Introduces basicity and potential for hydrogen bonding.

Physicochemical Characteristics

PropertyValue/DescriptionSource
SolubilityHigh in polar solvents (e.g., water, DMSO) due to hydrochloride salt
Melting PointNot reported; analogs range 150–200°C
pKa (amine)~8–9 (estimated for aliphatic amines)

Synthesis and Optimization

Traditional Synthetic Routes

The synthesis involves three key steps:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazines with trifluoromethylated diketones or β-keto esters.

  • Side-Chain Introduction: Nucleophilic substitution or alkylation to attach the propan-1-amine moiety.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

A representative reaction sequence:

  • Cyclocondensation:
    R-CF3+NH2NH2Pyrazole intermediate\text{R-CF}_3 + \text{NH}_2\text{NH}_2 \rightarrow \text{Pyrazole intermediate}

  • Alkylation:
    Pyrazole intermediate+ClCH2CH2CH2NH2Propan-1-amine derivative\text{Pyrazole intermediate} + \text{ClCH}_2\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{Propan-1-amine derivative}

  • Salt Formation:
    Base+HClHydrochloride salt\text{Base} + \text{HCl} \rightarrow \text{Hydrochloride salt}

Advanced One-Pot Methodologies

Recent advancements leverage nitrile imines and acetylene surrogates for streamlined synthesis. A 2023 Organic Letters study demonstrated a (3 + 3)-annulation strategy using nitrile imines and mercaptoacetaldehyde, followed by dehydration/ring contraction with p-TsCl . This method achieves 91% yield for analogous trifluoromethylpyrazoles, bypassing regioselectivity issues in traditional routes .

Optimization Insights:

  • Catalyst: p-TsCl (2.5 equiv) ensures complete conversion .

  • Solvent: Dichloromethane outperforms THF or toluene in yield .

Pharmaceutical and Chemical Applications

Chemical Research Utility

  • Building Block: The amine group enables conjugation with carboxylic acids or aldehydes for drug discovery.

  • Fluorine NMR Probes: The -CF₃ group serves as a ¹⁹F NMR tag for tracking molecular interactions.

Comparative Analysis with Structural Analogs

Positional Isomerism

The 4-CF₃ isomer (target compound) differs from 3-CF₃ or 5-CF₃ analogs in electronic distribution. For example:

  • 3-[3-(Trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine (PubChem CID 82656598) has reduced dipole moments due to meta-substitution .

  • 2-Methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine (CAS 1006348-75-9) shows enhanced steric hindrance, altering receptor binding.

Impact of Substituents

SubstituentEffect on Properties
-CF₃ at 4-positionMaximizes electron-withdrawing effects
-CH₃ on pyrazoleReduces solubility but improves metabolic stability

Future Research Directions

  • Pharmacological Profiling: Screen for kinase or GPCR targets using high-throughput assays.

  • Synthetic Scalability: Adapt one-pot methods for kilogram-scale production.

  • Crystallographic Studies: Resolve 3D structure to guide rational drug design.

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